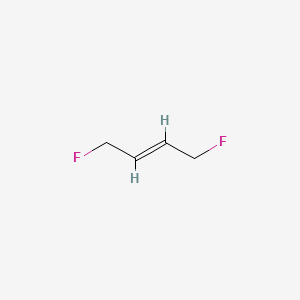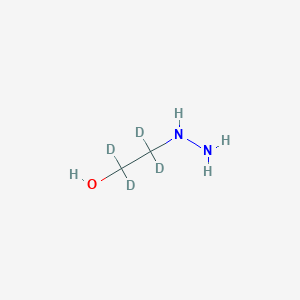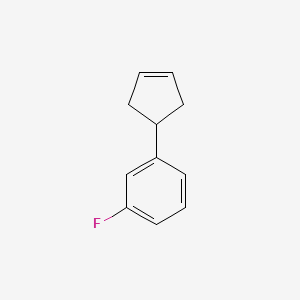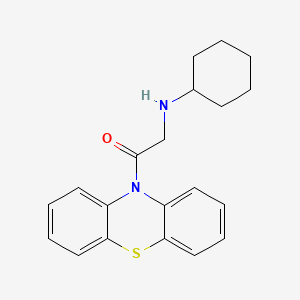
1,4-Difluoro-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluoro-2-butene is an organic compound with the molecular formula C4H6F2 It is a fluorinated derivative of butene, characterized by the presence of two fluorine atoms attached to the first and fourth carbon atoms in the butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2-butene can be synthesized through several methods. One common approach involves the fluorination of 1,4-dibromo-2-butene using a fluorinating agent such as potassium fluoride. The reaction typically occurs under anhydrous conditions and elevated temperatures to facilitate the substitution of bromine atoms with fluorine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,4-difluoro-2-butyne. This process uses a palladium catalyst and hydrogen gas under controlled pressure and temperature conditions to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Difluoro-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of difluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound to 1,4-difluorobutane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Difluorinated carboxylic acids.
Reduction: 1,4-Difluorobutane.
Substitution: 1,4-Dihydroxy-2-butene.
Applications De Recherche Scientifique
1,4-Difluoro-2-butene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates, providing insights into enzyme specificity and mechanism.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in drug development due to their unique pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1,4-difluoro-2-butene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1,1-Difluorobutene: Similar in structure but with both fluorine atoms on the same carbon.
1,4-Dichloro-2-butene: Chlorinated analogue with chlorine atoms instead of fluorine.
1,4-Dibromo-2-butene: Brominated analogue with bromine atoms instead of fluorine.
Uniqueness: 1,4-Difluoro-2-butene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and bond strength. These properties make it more reactive and stable compared to its chlorinated and brominated counterparts .
Propriétés
Numéro CAS |
407-81-8 |
|---|---|
Formule moléculaire |
C4H6F2 |
Poids moléculaire |
92.09 g/mol |
Nom IUPAC |
(E)-1,4-difluorobut-2-ene |
InChI |
InChI=1S/C4H6F2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ |
Clé InChI |
ABBQDHANZQEWHT-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/CF)F |
SMILES canonique |
C(C=CCF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)




![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)



![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)



